Cas no 55252-55-6 (Phenol,2,2'-methylenebis[6-cyclohexyl-4-(1,1-dimethylethyl)-)

Phenol,2,2'-methylenebis[6-cyclohexyl-4-(1,1-dimethylethyl)- structure
55252-55-6 structure
Product Name:Phenol,2,2'-methylenebis[6-cyclohexyl-4-(1,1-dimethylethyl)-
CAS No:55252-55-6
MF:C33H48O2
MW:476.733030319214
CID:384856
PubChem ID:6453154
Update Time:2025-04-19

Phenol,2,2'-methylenebis[6-cyclohexyl-4-(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2,2'-methylenebis[4-tert-butyl-6-cyclohexylphenol]
    • 4-tert-butyl-2-[(5-tert-butyl-3-cyclohexyl-2-hydroxyphenyl)methyl]-6-cyclohexylphenol
    • 2,2'-methanediylbis(4-tert-butyl-6-cyclohexylphenol)
    • 2,2'-Methylenebis(4-tert-butyl-6-cyclohexylphenol)
    • EINECS 259-553-3
    • DTXSID10203762
    • 55252-55-6
    • SCHEMBL11413208
    • NS00033274
    • Phenol,2,2'-methylenebis[6-cyclohexyl-4-(1,1-dimethylethyl)-
    • Inchi: 1S/C33H48O2/c1-32(2,3)26-18-24(30(34)28(20-26)22-13-9-7-10-14-22)17-25-19-27(33(4,5)6)21-29(31(25)35)23-15-11-8-12-16-23/h18-23,34-35H,7-17H2,1-6H3
    • InChI Key: YUPWBJDKWZQHOU-UHFFFAOYSA-N
    • SMILES: OC1C(=CC(C(C)(C)C)=CC=1C1CCCCC1)CC1=CC(C(C)(C)C)=CC(=C1O)C1CCCCC1

Computed Properties

  • Exact Mass: 476.36564
  • Monoisotopic Mass: 476.365431
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 589
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5
  • XLogP3: 11.5

Experimental Properties

  • Density: 1.033
  • Boiling Point: 515.6°C at 760 mmHg
  • Flash Point: 199.9°C
  • Refractive Index: 1.553
  • PSA: 40.46
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